
Methyl 3-amino-5-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-5-methylpyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 3, a methyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₇H₉N₃O₂ (calculated molecular weight: 167.16 g/mol) . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. For example, pyrazinecarboxamides derived from similar esters have demonstrated antimycobacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-methylpyrazine-2-carboxylate typically involves the esterification of 3-amino-5-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 3-amino-5-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Acetylation of the Amino Group
The primary amino group undergoes acetylation under mild conditions using acetic anhydride or acetyl chloride. This reaction proceeds via nucleophilic substitution, where the lone pair on the amino nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.
Mechanistic Note : The reaction occurs in two stages:
-
Protonation of the acetylating agent enhances electrophilicity.
Ester Hydrolysis
The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Observations :
-
Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid .
-
Acidic conditions minimize side reactions but may require longer reaction times .
Oxidation of the Methyl Substituent
The methyl group at position 5 can be oxidized to a carboxylic acid using strong oxidizing agents.
Mechanistic Insight :
-
Potassium permanganate oxidizes the methyl group via radical intermediates, forming a carboxylic acid .
-
Nitric acid with vanadium catalysts lowers the activation energy, enabling selective oxidation at lower temperatures .
Substitution Reactions
The amino group participates in nucleophilic substitution with alkyl halides or acylating agents.
Side Reactions :
-
Over-alkylation can occur with excess alkyl halide, forming quaternary ammonium salts.
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Reagent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | THF, 0°C to reflux, 4 hours | 3-Amino-5-methylpyrazine-2-methanol | 60–65% |
Challenges :
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems. For example, heating with phosphoryl chloride (POCl₃) induces cyclodehydration:
Reagent | Conditions | Product | Yield |
---|---|---|---|
POCl₃ | 120°C, 3 hours | 3-Amino-5-methylpyrazino[2,3-b]pyrazine | 55–60% |
Scientific Research Applications
Methyl 3-amino-5-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methylpyrazine-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit fatty acid synthase or disrupt the biosynthesis of essential cellular components .
Comparison with Similar Compounds
Key Properties :
- CAS Number: 1127-98-6 (noted in ; conflicting CAS 16298-03-6 in may refer to a positional isomer or data discrepancy).
- Appearance : Typically a white to off-white solid .
- Storage : Recommended at -20°C for long-term stability .
- Solubility: Soluble in polar aprotic solvents like DMSO or methanol .
Comparison with Similar Pyrazine Derivatives
The structural and functional variations among pyrazine derivatives significantly influence their chemical behavior, biological activity, and industrial applications. Below is a detailed comparison:
Structural Analogues with Substituent Variations
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Ester vs.
- Chlorine Substitution : Chlorinated derivatives (e.g., 3-Chloro-5-methylpyrazin-2-amine) exhibit higher lipophilicity, which may improve membrane permeability in antimicrobial applications .
- Hydroxyl Groups: The presence of a hydroxyl group (e.g., in Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate) introduces acidity, enabling pH-dependent reactivity and metal coordination .
Positional Isomerism
- Amino Group Position: Methyl 5-aminopyrazine-2-carboxylate (amino at position 5) differs electronically from the target compound (amino at position 3). This alters resonance stabilization and reactivity in nucleophilic substitutions .
Research Findings and Data Gaps
- Synthetic Utility : The target compound serves as a precursor for hydrazinecarbothioamides and heterocyclic amides, as demonstrated in cyclization reactions .
- Data Limitations: Limited information exists on the target compound’s melting point, partition coefficient (logP), and explicit biological activity.
Biological Activity
Methyl 3-amino-5-methylpyrazine-2-carboxylate (CAS No. 1127-98-6) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and agriculture. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- Structure : The compound features an amino group, a methyl group, and a carboxylic acid group, which contribute to its unique chemical and biological properties.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), affecting metabolic pathways related to mycolic acid and acetyl-CoA biosynthesis.
- Cell Signaling Modulation : The compound influences cell signaling pathways by disrupting the nicotinamide pathway through inhibition of quinolinic acid phosphoribosyl transferase (QAPRTase), leading to alterations in cellular energy production.
- Subcellular Localization : The localization within specific organelles is critical for its function, influencing its interaction with target biomolecules.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Potential
In vitro studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells . The compound's ability to induce apoptosis in these cells suggests it may serve as a lead compound for further drug development.
Dosage Effects
The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher concentrations can lead to toxicity. This threshold effect emphasizes the importance of determining optimal dosing for therapeutic applications.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HepG2 cells. Results indicated significant cell death at specific concentrations, suggesting its potential as an anticancer drug candidate .
- Enzyme Interaction Studies : Investigations into the compound's interaction with fatty acid synthase revealed that it acts as a competitive inhibitor, providing insights into its role in metabolic regulation and potential therapeutic applications in metabolic disorders.
Comparative Analysis
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, anticancer | Unique structure with amino and carboxylic groups |
Methyl 3-amino-5-methoxypyrazine-2-carboxylate | Investigated for bioactivity | Presence of methoxy group enhances solubility |
3-Amino-5-methylpyrazine-2-carboxylic acid | Enzyme inhibition | Influences mycolic acid biosynthesis |
Q & A
Basic Question: What are the optimized synthetic routes for Methyl 3-amino-5-methylpyrazine-2-carboxylate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves amination of a chlorinated precursor. For example, reacting 3-chloro-5-methylpyrazine-2-carboxylate with ammonia gas under controlled pressure (1–3 atm) and temperature (60–80°C) in a sealed reactor. Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Catalyst : Add catalytic Cu(I) to accelerate amination .
- Purification : Employ silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the product. Yields >75% are achievable with rigorous exclusion of moisture .
Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituents on the pyrazine ring:
- Amino group (NH2) : δ 5.2–5.5 ppm (broad singlet, exchangeable with D2O) .
- Methyl groups : δ 2.4–2.6 ppm (singlet for C5-CH3) and δ 3.8–3.9 ppm (ester -OCH3) .
- HRMS : Confirm molecular weight (C7H9N3O2, expected [M+H]+: 168.0778) .
- IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹ .
Advanced Question: How can the amino group in this compound be functionalized for drug discovery applications?
Methodological Answer:
The amino group undergoes acylations or sulfonylations to generate derivatives:
- Acylation : React with acetyl chloride (1.2 equiv) in dry THF at 0°C, followed by triethylamine (2 equiv). Monitor by TLC (Rf 0.4 in ethyl acetate) .
- Sulfonylation : Treat with 4-fluoro-3-chlorobenzenesulfonyl chloride (1.1 equiv) in DCM. Stir at RT for 1 hr, then purify via flash chromatography .
- Coupling reactions : Use EDCI/HOBt to conjugate carboxylic acids, enabling peptide-like derivatives .
Advanced Question: What experimental strategies resolve contradictions in reported biological activities of pyrazine derivatives?
Methodological Answer:
- Dose-response studies : Test compound across 4–5 log concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC50/IC50 values .
- Target specificity assays : Compare activity against related enzymes (e.g., kinases vs. phosphatases) using fluorescence polarization .
- Metabolic stability : Incubate with liver microsomes (human/rat) for 30–60 min, quantify remaining parent compound via LC-MS .
Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to TGR5 receptors. Set grid boxes around known agonist sites (PDB: 6KJV) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) <2 Å .
- QSAR : Build models with MOE descriptors (e.g., logP, polar surface area) to optimize substituents for potency .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles (degradation <5% over 6 months) .
- pH sensitivity : Degrades rapidly at pH <3 (hydrolysis of ester group) or pH >10 (deprotonation of NH2). Use buffered solutions (pH 6–8) for biological assays .
- Light exposure : Protect from UV light; amber vials reduce photodegradation by 90% .
Advanced Question: How to design SAR studies for this compound derivatives targeting immunomodulation?
Methodological Answer:
- Core modifications : Replace C5-CH3 with CF3 or cyclopropyl to enhance lipophilicity .
- Ester bioisosteres : Substitute methyl ester with amides (e.g., -CONH2) to improve metabolic stability .
- Functional group scanning : Synthesize 10–15 analogs with variations at C3 (e.g., -NHCOCH3, -NHSO2Ar) and test in IL-6/IL-10 secretion assays .
Properties
IUPAC Name |
methyl 3-amino-5-methylpyrazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWEFVSBHLUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729282 | |
Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-98-6 | |
Record name | Methyl 3-amino-5-methyl-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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